molecular formula C16H6Cl4 B3057466 1,3,6,8-Tetrachloropyrene CAS No. 81-29-8

1,3,6,8-Tetrachloropyrene

Cat. No.: B3057466
CAS No.: 81-29-8
M. Wt: 340 g/mol
InChI Key: KNMMEDCCXYQFAX-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrachloropyrene is an aromatic hydrocarbon derivative of pyrene, characterized by the presence of four chlorine atoms at the 1, 3, 6, and 8 positions on the pyrene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,6,8-Tetrachloropyrene can be synthesized through the chlorination of pyrene. The process involves the use of chlorine gas in the presence of a catalyst, typically iron(III) chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination or the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

1,3,6,8-Tetrachloropyrene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.

    Reduction Reactions: Reduction of the chlorine atoms can lead to the formation of less chlorinated pyrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrene derivatives with functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include pyrenequinones and other oxygenated pyrene derivatives.

    Reduction Reactions: Products include partially or fully dechlorinated pyrene derivatives.

Scientific Research Applications

1,3,6,8-Tetrachloropyrene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other pyrene derivatives and as a model compound for studying substitution and oxidation reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a probe for studying biological systems.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 1,3,6,8-Tetrachloropyrene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms are replaced by other functional groups. Additionally, its planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,6,8-Tetrabromopyrene: Similar in structure but with bromine atoms instead of chlorine.

    1,3,6,8-Tetrafluoropyrene: Contains fluorine atoms at the same positions.

    1,3,6,8-Tetramethylpyrene: Substituted with methyl groups instead of halogens.

Uniqueness

1,3,6,8-Tetrachloropyrene is unique due to the specific electronic effects of the chlorine atoms, which influence its reactivity and interactions with other molecules. The presence of chlorine atoms also affects the compound’s solubility and stability, making it distinct from its brominated, fluorinated, or methylated counterparts.

Properties

IUPAC Name

1,3,6,8-tetrachloropyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6Cl4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMMEDCCXYQFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=C(C1=C43)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230838
Record name Pyrene, 1,3,6,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230838
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Molecular Weight

340.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-29-8
Record name 1,3,6,8-Tetrachloropyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrene, 1,3,6,8-tetrachloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6,8-Tetrachloropyrene
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Record name Pyrene, 1,3,6,8-tetrachloro-
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Record name 1,3,6,8-tetrachloropyrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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